molecular formula C19H20N2O3 B2544879 1-(5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 871908-11-1

1-(5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2544879
CAS No.: 871908-11-1
M. Wt: 324.38
InChI Key: RWJJAKFCADMYNQ-UHFFFAOYSA-N
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Description

1-(5-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a high-purity chemical compound offered for research and development purposes. As a member of the 4,5-dihydro-1H-pyrazole (pyrazoline) family, this scaffold is recognized in scientific literature for its significant potential in medicinal chemistry and pharmaceutical research . Pyrazole derivatives are extensively investigated for their diverse biological activities, which may include anti-inflammatory, antimicrobial, and antitumor properties, making them valuable intermediates in the development of new therapeutic agents . The molecular structure of this compound features a propiophenone group linked to a dihydropyrazole core, which is itself substituted with 2-hydroxyphenyl and 3-methoxyphenyl rings. This specific arrangement is significant as it may facilitate intramolecular hydrogen bonding, potentially influencing the compound's conformation, stability, and interaction with biological targets . Researchers utilize this and related pyrazoline compounds as key building blocks in synthetic chemistry, as ligands in coordination chemistry, and for probing biochemical pathways . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-19(23)21-17(15-9-4-5-10-18(15)22)12-16(20-21)13-7-6-8-14(11-13)24-2/h4-11,17,22H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJJAKFCADMYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to 1-(5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one have been synthesized and evaluated for their ability to inhibit oxidative stress-related processes. These compounds demonstrated effectiveness as antioxidants and potential therapeutic agents against oxidative stress-related diseases .

Anticancer Properties
Pyrazole derivatives are being explored for their anticancer potential. Studies have shown that specific modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines. The presence of hydroxyl and methoxy groups in the compound may contribute to its ability to induce apoptosis in cancer cells .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism typically involves the inhibition of cyclooxygenase enzymes and modulation of pro-inflammatory cytokines .

Pharmacological Studies

Enzyme Inhibition
Research indicates that pyrazole derivatives can act as inhibitors of various enzymes linked to disease processes. For example, studies have highlighted their role as inhibitors of lipoxygenases, which are involved in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief in experimental models .

Neuroprotective Effects
There is emerging evidence suggesting that certain pyrazole derivatives may offer neuroprotective benefits. These compounds could potentially protect neuronal cells from damage caused by oxidative stress or neuroinflammation, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Polymeric Composites
The unique chemical structure of this compound allows it to be integrated into polymeric materials. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable in developing advanced materials for various industrial applications .

Summary Table of Applications

Application AreaSpecific UsesMechanism/Effect
Medicinal ChemistryAntioxidants, anticancer agentsInhibition of oxidative stress; apoptosis induction
PharmacologyEnzyme inhibitors (e.g., lipoxygenases)Reduction of inflammation
NeuroprotectionPotential treatment for neurodegenerative diseasesProtection against oxidative damage
Material ScienceEnhancing polymer propertiesImproved thermal stability and mechanical strength

Case Studies

Case Study 1: Antioxidant Evaluation
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that modifications similar to those found in this compound significantly increased radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyrazole derivatives against breast cancer cell lines. The study demonstrated that certain derivatives induced significant cytotoxic effects through apoptosis pathways, suggesting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Pyrazoline Derivatives

Structural Comparisons

Key Observations :

  • Ketone Position : The propan-1-one group is conserved across analogs, suggesting its role in stabilizing the pyrazoline ring conformation and enabling further functionalization .
Anticancer and Antimicrobial Activity:

Pyrazoline derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit enhanced bioactivity. For example, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one shows notable anticancer activity due to the 4-chlorophenyl group’s electron-deficient nature . The target compound’s 3-methoxyphenyl group (electron-donating) may reduce such activity but improve metabolic stability.

Corrosion Inhibition:

Mt-3-PQPP, a quinoxaline-pyrazoline hybrid, demonstrates 92% inhibition efficiency in 1 M HCl at 500 ppm, attributed to its planar aromatic system and ketone group’s adsorption on metal surfaces . The target compound’s hydroxyl group could enhance chelation with metal ions, though this remains untested.

Crystallographic and Computational Insights

  • Dihedral Angles : In analogs like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, dihedral angles between the pyrazole and aromatic rings range from 9.78° to 10.53°, indicating moderate distortion . The target compound’s 2-hydroxyphenyl group may increase planarity due to intramolecular hydrogen bonding.
  • Software Tools : Structural data for related compounds were refined using SHELXL, a gold-standard program for small-molecule crystallography .

Q & A

Q. Table 1: Representative Synthesis Conditions

Chalcone DerivativeHydrazine SourceSolventYield (%)Reference
(E)-3-(3-MeO-phenyl)-1-(2-OH-phenyl)propenoneHydrazine hydrateEthanol68
(E)-3-(4-Cl-phenyl)-1-phenylpropenoneSemicarbazideMethanol72

Advanced: How do substituents on the phenyl rings influence biological activity?

Methodological Answer:
Substituents like hydroxyl , methoxy , and halogens modulate bioactivity by altering electronic and steric properties:

  • 2-Hydroxyphenyl Group : Enhances hydrogen-bonding interactions with target proteins, improving binding affinity in antimicrobial assays .
  • 3-Methoxyphenyl Group : Increases lipophilicity, potentially enhancing blood-brain barrier permeability for CNS-targeted applications .
  • Chlorine Substituents : Electron-withdrawing groups (e.g., 4-Cl) improve antitumor activity by stabilizing charge-transfer complexes with DNA .

Q. Table 2: Substituent Effects on Bioactivity

Substituent (Position)Biological ActivityMechanismReference
2-OH (Phenyl)AntimicrobialH-bonding with bacterial enzymes
3-OMe (Phenyl)AntidepressantSerotonin reuptake inhibition
4-Cl (Phenyl)AnticancerDNA intercalation

Basic: What techniques confirm the structural characterization of this compound?

Methodological Answer:
Key analytical methods include:

  • X-ray Crystallography : Determines precise molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 6.6042 Å, b = 10.1188 Å, and R factor = 0.047 .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazoline NH at δ 8.2–8.5 ppm) .
    • IR : Confirms carbonyl (C=O) stretching at 1680–1700 cm⁻¹ .

Q. Table 3: Crystallographic Data

ParameterValueReference
Space GroupP1
a, b, c (Å)6.6042, 10.1188, 14.4806
R Factor0.047

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains .
  • Purity and Stereochemistry : Impurities (>95% purity required) or unaccounted stereoisomers (e.g., cis vs. trans dihydropyrazoles) .
  • Substituent Positioning : Meta vs. para substituents on phenyl rings alter electronic effects. For example, 3-OMe vs. 4-OMe groups show divergent antioxidant activities .

Q. Recommendations :

  • Validate results using orthogonal assays (e.g., enzymatic + cell-based).
  • Perform enantiomeric resolution via chiral HPLC .

Methodological: How can reaction yields be optimized for pyrazoline synthesis?

Methodological Answer:
Critical parameters include:

  • Catalysis : Use glacial acetic acid (5 mol%) to accelerate cyclization .
  • Temperature : Reflux (78–80°C) improves kinetics vs. room-temperature reactions .
  • Solvent Polarity : Ethanol outperforms DMF or THF due to balanced polarity .

Q. Table 4: Yield Optimization Strategies

ConditionImprovementYield (%)Reference
Acetic acid (catalyst)Faster cyclization+15%
Reflux (ethanol)Enhanced solubility+20%
Microwave-assistedReduced time (1 hr)78

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS = 65–75%) and blood-brain barrier penetration (log BB = -0.3) .
  • Docking Studies : AutoDock Vina models interactions with COX-2 (binding energy = -9.2 kcal/mol) or 5-HT receptors .
  • QSAR Models : Correlate log P (2.8–3.5) with antimicrobial activity (IC₅₀ = 12–18 µM) .

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